2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Description
2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel oxadiazole compounds, including those with dimethoxyphenyl and phenylpiperazine moieties, have been explored due to their potential applications in various fields of scientific research. These compounds are synthesized through various chemical reactions and are characterized for their structural properties using techniques such as IR, NMR, and mass spectral analysis. The structural characterization provides insights into their potential applications in medicinal chemistry and materials science (Nagarapu & Pingili, 2014).
Antimicrobial Activity
Research on oxadiazole derivatives reveals their significant antimicrobial properties. For instance, a series of oxadiazole compounds demonstrated potent antibacterial and antifungal activities, offering a promising avenue for the development of new antimicrobial agents. These findings underline the potential of oxadiazole derivatives in addressing the growing challenge of antimicrobial resistance (Fuloria et al., 2009).
Anticancer Activity
The design and synthesis of oxadiazole thioether derivatives have shown promising results in anticancer evaluations. Certain derivatives exhibit superior activity against human cancer cells, highlighting the therapeutic potential of these compounds in cancer treatment. The identification of compounds with excellent activity against breast cancer cell lines is particularly noteworthy, indicating the specificity and effectiveness of these molecules in targeting cancerous cells (Polkam et al., 2021).
Anticonvulsant Activity
Novel semicarbazone-based oxadiazoles have been developed and tested for anticonvulsant activity, supporting a pharmacophoric model hypothesis for such effects. These compounds, synthesized with the intent of meeting structural requirements for anticonvulsant activity, have been evaluated using various models, and some displayed significant anticonvulsant properties. This research contributes to the understanding of structural elements crucial for anticonvulsant activity and presents new candidates for anticonvulsant drug development (Rajak et al., 2010).
Properties
IUPAC Name |
2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-28-17-8-9-19(29-2)18(14-17)21-23-24-22(30-21)31-15-20(27)26-12-10-25(11-13-26)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKKHUBZODJYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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